molecular formula C15H13FN2OS2 B4268198 6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4268198
M. Wt: 320.4 g/mol
InChI Key: NKCVDYKJOHRCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been reported to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and hepatitis C virus, and reduce inflammation. In addition, this compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its broad range of biological activities. This compound can be used to study various biological processes such as cancer cell invasion, viral replication, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosages and potential side effects of this compound.

Future Directions

There are several future directions for the research on 6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative diseases. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Furthermore, the development of novel synthetic methods for this compound and its analogs can also be a future direction for research.

Scientific Research Applications

6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In addition, this compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-ethyl-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-11-7-12-13(21-11)17-15(20)18(14(12)19)8-9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVDYKJOHRCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-(4-fluorobenzyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

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